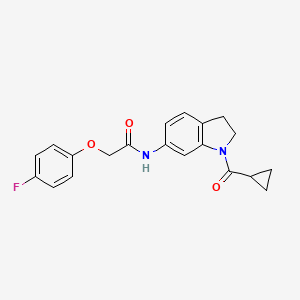

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWUMXWTOIBYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Phenoxy Groups

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide

- Structural Difference: Replaces the 4-fluorophenoxy group with an ortho-methyl (o-tolyloxy) substituent.

- Loss of fluorine’s electronegative effects may alter binding kinetics or metabolic stability .

Opioid-Related Acetamides (e.g., U-48800, Ocfentanil)

- Structural Differences : These compounds () feature piperidine or benzyl-piperidine moieties instead of indoline and cyclopropane groups.

- Functional Contrast : Designed as μ-opioid receptor agonists, their pharmacological profile diverges significantly from the target compound, highlighting the role of core structures in defining therapeutic targets .

Indoline-Based Autophagy Inhibitors

Compound 54 ()

- Structure : Contains an indoline core, cyclopropanecarbonyl group, and a sulfamoyl side chain.

- Key Differences: Replaces the 4-fluorophenoxy acetamide with a sulfonamide-linked allyloxy chain. Biological Activity: Demonstrated autophagy inhibition via unclear mechanisms, with synthesis involving Boc deprotection and HPLC purification (57% yield) .

- Comparison : The target compound’s acetamide side chain may offer improved selectivity over sulfonamide-based analogs due to reduced off-target interactions.

Compound SI-7 ()

- Structure : Shares the cyclopropanecarbonyl-indoline core but includes a silyl-protected hydroxypropyl group.

- Synthesis : Utilizes Pd-catalyzed cross-coupling, yielding 33% after silica gel chromatography.

- Implications : The target compound’s lack of silyl protection simplifies synthesis and may enhance metabolic accessibility .

Simple Acetamide Derivatives

N-(4-hydroxyphenyl)acetamide (Paracetamol)

- Structural Contrast : A minimalist acetamide lacking the indoline and cyclopropane groups.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Cyclopropane Impact : The cyclopropanecarbonyl group in the target compound and its analogs (e.g., Compound 54) likely enhances metabolic stability compared to linear alkyl chains, as seen in opioid-related acetamides .

- Fluorophenoxy vs. Tolyloxy: The 4-fluoro substituent may improve target binding through electronegative interactions, whereas o-tolyloxy could prioritize lipophilicity .

- Synthetic Challenges : Pd-catalyzed methods (used in SI-7) and HPLC purification (used in Compound 54) are critical for achieving high-purity indoline derivatives, suggesting similar requirements for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.